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Compound of Interest

Compound Name: BAY-277

Cat. No.: B15614712 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in

vivo use of BAY-277, a potent and selective chemical probe that induces the degradation of

Methionyl Aminopeptidase 2 (METAP2).

Introduction
BAY-277 is a valuable tool for studying the biological functions of METAP2, an enzyme that

plays a critical role in protein maturation and cellular signaling. METAP2 catalyzes the removal

of the N-terminal methionine from nascent polypeptide chains and protects the alpha subunit of

eukaryotic initiation factor 2 (eIF2α) from inhibitory phosphorylation.[1] Given that METAP2 is

overexpressed in various cancers and its inhibition can lead to anti-angiogenic effects and

tumor growth inhibition, BAY-277 serves as a crucial reagent for preclinical cancer research.[1]

[2]

Quantitative Data Summary
The following table summarizes the recommended dosage and administration for BAY-277 in

murine models based on available preclinical data.
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Parameter Value Species Application Reference

Recommended

Dose Range
5 - 25 mg/kg Mouse In Vivo --INVALID-LINK--

Administration

Route

Intraperitoneal

(IP)
Mouse In Vivo --INVALID-LINK--

Dosing Schedule
Every 2 days

(q2d)
Mouse In Vivo --INVALID-LINK--

Study Duration 14 days Mouse In Vivo --INVALID-LINK--

Negative Control BAY-8805 - In Vitro/In Vivo --INVALID-LINK--

Signaling Pathway
METAP2 plays a crucial role in the regulation of protein synthesis and cellular stress responses

through its interaction with the eIF2α signaling pathway. Under normal conditions, METAP2

removes the N-terminal methionine from newly synthesized proteins, a critical step in their

maturation. Additionally, METAP2 protects eIF2α from phosphorylation. In response to cellular

stress, kinases such as PERK, PKR, GCN2, and HRI phosphorylate eIF2α, which leads to a

global shutdown of protein synthesis. By degrading METAP2, BAY-277 can potentially sensitize

cells to stress-induced translational repression.
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BAY-277 mediated degradation of METAP2 and its effect on eIF2α signaling.

Experimental Protocols
In Vivo Xenograft Study in Mice
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This protocol describes a general procedure for evaluating the anti-tumor efficacy of BAY-277
in a subcutaneous xenograft mouse model. Researchers should adapt this protocol based on

the specific cell line and experimental goals.

1. Animal Model

Species: Immunocompromised mice (e.g., Nude, SCID, or NSG)

Age: 6-8 weeks

Sex: Female or male, depending on the cancer model

Source: Reputable commercial vendor

Acclimatization: Allow animals to acclimate for at least one week before the start of the

experiment.

2. Cell Culture and Implantation

Cell Line: A cancer cell line with known METAP2 expression (e.g., HT1080 fibrosarcoma,

PC3 prostate cancer).[2]

Culture Conditions: Culture cells in the recommended medium and conditions until they are

in the logarithmic growth phase.

Implantation:

Harvest and resuspend cells in a sterile, serum-free medium or PBS.

Inject the appropriate number of cells (e.g., 5 x 10^6 cells) subcutaneously into the flank of

each mouse.

Monitor tumor growth regularly.

3. Dosing Solution Preparation

Vehicle: A common vehicle for intraperitoneal injection of small molecules is a solution of

20% DMSO in sterile saline.
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Preparation:

Aseptically mix 1 part sterile DMSO with 4 parts sterile saline (0.9% NaCl).

Prepare a stock solution of BAY-277 in the vehicle. The concentration will depend on the

desired dose and the injection volume. For a 10 mg/kg dose in a 25g mouse with a 100 µL

injection volume, the concentration should be 2.5 mg/mL.

Ensure the compound is fully dissolved. Gentle warming or vortexing may be necessary.

The final solution should be clear.

4. Dosing and Monitoring

Tumor Growth: Begin treatment when tumors reach a palpable size (e.g., 100-150 mm³).

Randomization: Randomly assign mice to treatment groups (vehicle control, BAY-277).

Administration: Administer BAY-277 or vehicle via intraperitoneal injection every two days for

14 days.

Monitoring:

Measure tumor volume with calipers at least twice a week.

Monitor the body weight of the mice as an indicator of toxicity.

Observe the general health and behavior of the animals daily.

5. Endpoint Analysis

Efficacy: The primary endpoint is typically tumor growth inhibition.

Pharmacodynamics:

At the end of the study, collect tumor tissue and other relevant organs.

Analyze METAP2 protein levels by Western blot or immunohistochemistry to confirm

degradation.
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Assess downstream pathway modulation by measuring the phosphorylation of eIF2α or

the processing of other METAP2 substrates like GAPDH.[3][4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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